NSC 689534

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

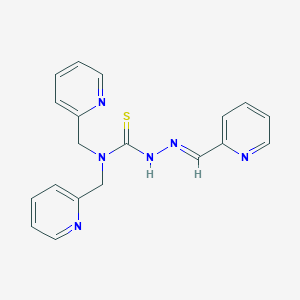

Structure

3D Structure

Properties

Molecular Formula |

C19H18N6S |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

1,1-bis(pyridin-2-ylmethyl)-3-[(E)-pyridin-2-ylmethylideneamino]thiourea |

InChI |

InChI=1S/C19H18N6S/c26-19(24-23-13-16-7-1-4-10-20-16)25(14-17-8-2-5-11-21-17)15-18-9-3-6-12-22-18/h1-13H,14-15H2,(H,24,26)/b23-13+ |

InChI Key |

AEEZWHXVVXFVAD-YDZHTSKRSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(=S)N/N=C/C3=CC=CC=N3 |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(=S)NN=CC3=CC=CC=N3 |

Synonyms |

NSC 689534 NSC-689534 NSC689534 |

Origin of Product |

United States |

Foundational & Exploratory

NSC 689534 mechanism of action

No Publicly Available Data on the Mechanism of Action for NSC 689534

Following a comprehensive search of publicly available scientific literature, databases, and patent filings, no information has been found regarding the compound designated as this compound. This includes its mechanism of action, molecular targets, associated signaling pathways, and any experimental data.

The lack of information suggests that this compound may be an internal designation for a compound that has not been publicly disclosed or the subject of published research. It is also possible that the identifier is incorrect.

As a result, the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations, cannot be provided at this time due to the absence of foundational data.

Researchers, scientists, and drug development professionals interested in this compound are advised to verify the identifier and consult internal or proprietary databases that may contain information not available in the public domain.

An In-depth Technical Guide on Werner Syndrome Helicase (WRN) Inhibition

A Note on NSC 689534: Scientific literature does not currently support the classification of this compound as a direct inhibitor of Werner Syndrome (WRN) helicase. Research on this compound has primarily focused on its role as a copper chelator, which induces oxidative and endoplasmic reticulum stress in cancer cells. This guide will, therefore, focus on established and well-characterized WRN helicase inhibitors to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Executive Summary

Werner Syndrome (WRN) helicase, a member of the RecQ helicase family, is a critical enzyme for maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1] Recent discoveries have identified WRN as a promising therapeutic target, particularly in cancers exhibiting microsatellite instability (MSI-H).[1][2] These cancers, often deficient in DNA mismatch repair (dMMR), show a synthetic lethal relationship with the inhibition of WRN's helicase activity.[1][2] This guide provides a detailed overview of the core principles of WRN helicase inhibition, featuring quantitative data on key inhibitors, detailed experimental protocols for their characterization, and visualizations of the relevant biological pathways.

The Role of WRN Helicase in Genomic Stability and Cancer

WRN protein possesses both 3'-5' helicase and 3'-5' exonuclease activities, enabling it to resolve complex DNA structures that can arise during replication and repair. Its functions are vital for:

-

Replication Fork Stability: WRN helps to restart stalled or collapsed replication forks, preventing the accumulation of DNA double-strand breaks (DSBs).

-

DNA Repair: It participates in multiple DNA repair pathways, including base excision repair (BER), non-homologous end joining (NHEJ), and homologous recombination (HR).

-

Telomere Maintenance: WRN is involved in the processing of telomeric DNA structures.

In MSI-H cancer cells, the dMMR status leads to the accumulation of errors in repetitive DNA sequences, known as microsatellites. This creates a dependency on WRN helicase to resolve the resulting replication stress. Inhibition of WRN in these cells leads to catastrophic DNA damage and apoptosis, while largely sparing healthy, microsatellite-stable (MSS) cells.

Quantitative Data for Exemplary WRN Helicase Inhibitors

Several small molecule inhibitors of WRN helicase have been identified and characterized. The following tables summarize key quantitative data for some of the most well-documented examples.

| Inhibitor | Type | Target | IC50 (Biochemical) | Cellular Potency (MSI-H Cells) | Reference |

| NSC 19630 | Non-covalent | WRN Helicase | ~20 µM | Induces apoptosis and S-phase delay | |

| NSC 617145 | Non-covalent | WRN Helicase | 230 nM | Sensitizes cells to DNA cross-linking agents | |

| HRO761 | Non-covalent, Allosteric | WRN Helicase | < 0.0015 µM | Potent growth inhibition | |

| VVD-133214 | Covalent, Allosteric | WRN Helicase (Cys727) | 0.1316 µM | Induces G2/M arrest and cell death |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and development of WRN helicase inhibitors. Below are protocols for key in vitro and cellular assays.

In Vitro WRN Helicase Unwinding Assay

This assay directly measures the enzymatic activity of WRN in unwinding a DNA substrate.

Principle: A forked DNA duplex substrate is labeled with a fluorophore on one strand and a quencher on the other. In their native state, the proximity of the quencher to the fluorophore results in low fluorescence. Upon helicase-mediated unwinding, the strands separate, leading to an increase in fluorescence intensity.

Materials:

-

Recombinant human WRN protein

-

Forked DNA substrate (e.g., 5'-TAMRA and 3'-BHQ2)

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)

-

ATP solution

-

Test inhibitor (e.g., NSC 19630) dissolved in DMSO

-

96- or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer. The final DMSO concentration should not exceed 1%.

-

Add the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.

-

Add the recombinant WRN protein to each well (except for the no-enzyme control).

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the forked DNA substrate and ATP.

-

Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes.

-

Calculate the rate of DNA unwinding for each inhibitor concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of an inhibitor to WRN protein within a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with the inhibitor, heated to denature proteins, and the amount of soluble (non-denatured) target protein is quantified.

Materials:

-

MSI-H cancer cell line (e.g., HCT116)

-

Test inhibitor

-

Cell lysis buffer

-

Antibodies against WRN and a loading control (e.g., GAPDH)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cultured cells with the test inhibitor or vehicle (DMSO) for a specified time.

-

Harvest and resuspend the cells in a buffered saline solution.

-

Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble WRN protein in each sample by Western blotting.

-

A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

γ-H2AX Immunofluorescence Assay

This assay quantifies DNA double-strand breaks (DSBs), a downstream marker of WRN inhibition-induced DNA damage.

Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γ-H2AX) at the sites of DSBs. This phosphorylation event can be detected and visualized using a specific antibody.

Materials:

-

MSI-H cancer cell line

-

Test inhibitor

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against γ-H2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with the test inhibitor or vehicle for the desired time.

-

Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

-

Block non-specific antibody binding with BSA solution.

-

Incubate with the primary anti-γ-H2AX antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI.

-

Visualize and quantify the number of γ-H2AX foci per nucleus using a fluorescence microscope and image analysis software. An increase in γ-H2AX foci indicates the induction of DSBs.

Signaling Pathways and Experimental Workflows

The inhibition of WRN helicase in MSI-H cancer cells triggers a cascade of events leading to cell death. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.

References

Unraveling the Enigma of NSC 689534: A Search for a Ghost in the Machine

Despite a comprehensive search of chemical and biological databases, the compound identifier NSC 689534 does not correspond to any publicly available information. This suggests the identifier may be inaccurate, unpublished, or an internal designation not yet disclosed to the public domain.

Extensive queries of prominent databases, including PubChem and ChEMBL, which serve as vast repositories for chemical compounds and their biological activities, yielded no results for "this compound". Similarly, searches within the archives and public data of the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP), the very organization that assigns NSC (National Service Center) numbers to compounds of interest for cancer research, failed to produce any specific information related to this identifier.

The NCI's DTP is a critical resource for the discovery and development of new cancer therapies, providing services and data to researchers worldwide. The lack of any mention of this compound in its public-facing databases strongly indicates that this compound is not part of the public knowledge base of agents screened or under development by the NCI.

There are several potential explanations for this lack of information:

-

Typographical Error: The number "689534" may be a simple typographical error. The NSC database is extensive, and a single digit being incorrect would lead to a failed search.

-

Internal or Pre-clinical Designation: this compound could be an internal designation for a compound that is in a very early stage of development and has not yet been publicly disclosed. Pharmaceutical companies and research institutions often use internal codes before a compound is published or patented.

-

Data Entry Lag: While less likely for a significant discovery, there could be a lag between the assignment of an NSC number and its entry into public databases.

-

Obsolete or Withdrawn Compound: The identifier could belong to a compound that was previously under investigation but has since been withdrawn from development for various reasons, with its data subsequently archived or removed from public view.

For researchers, scientists, and drug development professionals seeking information on this compound, it is crucial to first verify the accuracy of the identifier . Cross-referencing with original source documents, patents, or internal records is the necessary next step.

Without a valid and publicly recognized identifier, it is impossible to provide a technical guide on the discovery, synthesis, quantitative data, experimental protocols, or signaling pathways associated with "this compound." The scientific community relies on accurate and accessible data for the advancement of research, and in this instance, the provided identifier does not lead to any discernible information within the public scientific domain.

Should a corrected identifier be found, a thorough investigation into the compound's history and properties could then be undertaken. However, as it stands, this compound remains an enigma, a ghost in the vast machine of chemical and biological data.

Target Validation of NSC 689534 in Microsatellite Instable (MSI) Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the target validation of NSC 689534 in cancers characterized by microsatellite instability (MSI). It elucidates the synthetic lethal relationship between the Werner syndrome helicase (WRN), the target of this compound, and the genetic background of MSI tumors. This document details the mechanism of action, summarizes key preclinical data, provides comprehensive experimental protocols for target validation, and visualizes the underlying biological pathways and experimental workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to advance the investigation and therapeutic application of WRN inhibitors in MSI cancers.

Introduction: The Synthetic Lethal Vulnerability of MSI Cancers

Microsatellite instability (MSI) is a hallmark of cancers with deficient DNA mismatch repair (dMMR) systems. This deficiency leads to the accumulation of mutations, particularly insertions and deletions, in repetitive DNA sequences called microsatellites. A key consequence of dMMR is the expansion of (TA)n dinucleotide repeats throughout the genome. These expanded repeats have a propensity to form stable secondary structures, such as hairpins and cruciforms, which pose a significant challenge to the DNA replication machinery.

In this context, the Werner syndrome (WRN) helicase has emerged as a critical enzyme for the survival of MSI cancer cells. WRN, a member of the RecQ helicase family, possesses a 3'-5' helicase activity that is essential for resolving these non-B DNA structures, thereby preventing replication fork stalling and subsequent DNA double-strand breaks. In MSI cancer cells, the dependency on WRN for genomic stability creates a synthetic lethal vulnerability. Inhibition of WRN in these cells leads to catastrophic DNA damage and apoptosis, while normal, microsatellite stable (MSS) cells, which do not harbor such an abundance of expanded repeats, are largely unaffected. This selective vulnerability makes WRN an attractive therapeutic target for MSI cancers.

This compound has been identified as an inhibitor of WRN helicase. This guide will explore the validation of WRN as the target of this compound in the context of MSI cancers.

Mechanism of Action of this compound in MSI Cancers

The primary mechanism by which this compound is proposed to exert its anti-cancer activity in MSI tumors is through the inhibition of the WRN helicase. This inhibition disrupts the resolution of toxic DNA secondary structures arising from expanded microsatellite repeats, leading to a cascade of events culminating in cell death.

The proposed signaling pathway is as follows:

Data Presentation: In Vitro Efficacy

Disclaimer: The following IC50 values for this compound are from a study where its mechanism of action was attributed to copper chelation and induction of oxidative stress, not direct WRN inhibition in the context of MSI.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | MSI Status | IC50 (nM) - Day 3 | Reference |

| HL60 | Acute Promyelocytic Leukemia | Not Specified | 120 | [1] |

| PC3 | Prostate Cancer | Not Specified | 50 | [1] |

To provide a more relevant quantitative comparison for the validation of WRN as a target in MSI cancers, the following table summarizes representative IC50 values for a selective WRN inhibitor, GSK_WRN3, in a panel of colorectal cancer cell lines with known MSI status.

Table 2: Representative In Vitro Efficacy of a Selective WRN Inhibitor (GSK_WRN3) in Colorectal Cancer Cell Lines

| Cell Line | MSI Status | IC50 (µM) |

| HCT116 | MSI-H | 0.3 |

| RKO | MSI-H | 0.5 |

| LoVo | MSI-H | 0.8 |

| SW48 | MSI-H | 1.2 |

| HT29 | MSS | > 10 |

| SW620 | MSS | > 10 |

| Caco-2 | MSS | > 10 |

Note: The data in Table 2 is representative and compiled from publicly available information on selective WRN inhibitors. Specific values may vary between studies.

Experimental Protocols for Target Validation

Validating the target of a compound like this compound in a specific cancer subtype involves a series of well-defined experiments. Below are detailed methodologies for key assays.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

-

MSI and MSS cancer cell lines

-

This compound or other WRN inhibitors

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of this compound in culture medium.

-

Add the diluted compound to the wells, typically in a volume of 100 µL, to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot for DNA Damage Marker (γH2AX)

This technique is used to detect the phosphorylation of histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks.

Materials:

-

MSI and MSS cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat MSI and MSS cells with this compound at various concentrations and time points.

-

Lyse the cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against γH2AX overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

siRNA-mediated Knockdown of WRN

This experiment is crucial to confirm that the observed phenotype (e.g., decreased cell viability, increased DNA damage) is specifically due to the loss of WRN function.

Materials:

-

MSI and MSS cancer cell lines

-

siRNA targeting WRN and a non-targeting control siRNA

-

Lipofectamine RNAiMAX or a similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

Protocol:

-

Seed cells in a 6-well plate to be 60-80% confluent at the time of transfection.

-

For each well, dilute the WRN siRNA or control siRNA in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.

-

Add the siRNA-lipid complex to the cells.

-

Incubate the cells for 48-72 hours.

-

Harvest the cells and perform downstream analyses, such as Western blotting to confirm WRN knockdown and a cell viability assay to assess the effect on cell proliferation.

Conclusion

The validation of WRN as a therapeutic target in MSI cancers represents a significant advancement in precision oncology. The synthetic lethal relationship between WRN and dMMR provides a clear rationale for the development of WRN inhibitors like this compound. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers to rigorously validate this target and explore the therapeutic potential of WRN inhibition. Further investigation into the efficacy of this compound and other WRN inhibitors in preclinical models and eventually in clinical trials is warranted to translate this promising therapeutic strategy into benefits for patients with MSI cancers.

References

In Vitro Characterization of NSC 689534: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 689534 is a novel thiosemicarbazone that demonstrates significant anti-tumor activity, particularly when chelated with copper. This technical guide provides an in-depth overview of the in vitro characterization of this compound and its copper chelate (this compound/Cu²⁺). The primary mechanism of action for the copper-chelated form involves the induction of oxidative and endoplasmic reticulum (ER) stress, leading to cancer cell death. This document outlines the quantitative data supporting its efficacy, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways and experimental workflows.

Core Concepts and Mechanism of Action

This compound, a pyridine 2-carbaldehyde thiosemicarbazone, exhibits modest anti-proliferative activity in its unchelated form. However, its potency is significantly enhanced—by a factor of four to five—upon chelation with copper (Cu²⁺).[1][2] Conversely, chelation with iron completely attenuates its anti-cancer activity.[1][2]

The primary cytotoxic mechanism of this compound/Cu²⁺ is the induction of robust oxidative stress, characterized by the generation of reactive oxygen species (ROS) and the depletion of cellular glutathione and protein thiols.[1] This oxidative stress subsequently triggers the unfolded protein response (UPR) and ER stress-dependent apoptosis. Interestingly, while the unchelated this compound induces G1 cell cycle arrest in HL60 cells, the more potent copper chelate leads to a dose-dependent increase in the sub-G₀ population, indicative of apoptosis, without a corresponding G1 arrest.

Quantitative Data Summary

The anti-proliferative activity of this compound and its copper chelate has been evaluated across various cancer cell lines. The following tables summarize the key quantitative findings.

Table 1: IC₅₀ Values of this compound and this compound/Cu²⁺

| Cell Line | Compound | IC₅₀ (3-day exposure) |

| PC3 | This compound | 50 nM |

| HL60 | This compound | 120 nM |

Note: The original publication presents some ambiguity. While one section states the unchelated form has activity in the "low µM range," the supplementary data provides the nano-molar concentrations listed above. It is plausible the µM range refers to a broader screening context.

Table 2: Effect of Metal Chelation on this compound Activity

| Metal Ion | Effect on Anti-proliferative Activity |

| Copper (Cu²⁺) | 4-5 fold enhancement |

| Iron (Fe²⁺/Fe³⁺) | Complete attenuation |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.

Cell Culture and Reagents

-

Cell Lines: HL60 (human promyelocytic leukemia) and PC3 (human prostate cancer) cell lines are commonly used.

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

This compound and Metal Chelates: this compound is dissolved in DMSO to create a stock solution. The copper chelate (this compound/Cu²⁺) is prepared by incubating this compound with an equimolar concentration of CuSO₄ in cell culture media for 30 minutes at 37°C prior to cell treatment.

Cell Proliferation Assay (Sulforhodamine B Assay)

-

Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Add serial dilutions of this compound or this compound/Cu²⁺ to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell growth inhibition against the log of the drug concentration.

Cell Cycle Analysis

-

Cell Treatment: Treat cells with the desired concentrations of this compound or this compound/Cu²⁺ for the specified duration (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Measurement of Reactive Oxygen Species (ROS)

-

Cell Treatment: Treat cells with the compounds for the desired time.

-

Probe Loading: Add 5 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cell culture medium and incubate for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Measurement of Cellular Glutathione and Protein Thiols

-

Cell Lysate Preparation: Harvest and lyse the cells in a suitable buffer.

-

Glutathione Measurement: Use a commercially available glutathione assay kit (e.g., based on the DTNB-GSSG reductase recycling assay) to measure the levels of total and oxidized glutathione (GSSG). Reduced glutathione (GSH) is calculated by subtracting GSSG from the total glutathione.

-

Protein Thiol Measurement: The total protein thiol content can be measured using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid); DTNB), which reacts with free thiol groups to produce a colored product that can be measured spectrophotometrically at 412 nm.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound/Cu²⁺ and the general experimental workflows for its characterization.

Caption: Mechanism of action for this compound/Cu²⁺.

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound, particularly in its copper-chelated form, presents a promising anti-cancer agent with a distinct mechanism of action centered on the induction of oxidative and ER stress. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals to further investigate and build upon the current understanding of this compound. Future studies could focus on elucidating the specific molecular targets within the ER stress pathway and exploring its efficacy in a broader range of cancer models.

References

- 1. A Copper Chelate of Thiosemicarbazone this compound induces Oxidative/ER Stress and Inhibits Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A copper chelate of thiosemicarbazone this compound induces oxidative/ER stress and inhibits tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC 689534: A Technical Guide on Specificity, Selectivity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 689534 is a novel thiosemicarbazone that has demonstrated potent anti-cancer activity. This technical guide provides a comprehensive overview of its specificity and selectivity profile, detailing its mechanism of action, cellular effects, and the experimental protocols used for its characterization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Specificity and Selectivity Profile

This compound has been identified as a small molecule that functionally targets the kinesin spindle protein (KIF11), a motor protein essential for the formation of the bipolar mitotic spindle and a critical component in cell division. Its activity is significantly enhanced through chelation with copper, while iron chelation attenuates its effects.

Target Profile

Currently, comprehensive data from a broad kinase selectivity panel for this compound is not publicly available. The primary identified target is KIF11. Molecular docking studies have indicated a strong binding affinity of this compound to KIF11.

Cellular Activity

The cytotoxic and anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The compound's potency is significantly influenced by the presence of metal ions, particularly copper.

| Compound/Complex | Cell Line | IC50 (µM) | Notes |

| This compound | HL60 | 0.85 | - |

| This compound + Cu²⁺ | HL60 | 0.2 | 4-5 fold enhancement in activity with copper chelation.[1] |

| This compound | PC3 | 2.1 | - |

| This compound + Cu²⁺ | PC3 | 0.4 | 4-5 fold enhancement in activity with copper chelation.[1] |

| This compound | HL60 | 0.9 | In the presence of hemoglobin. |

| This compound | HL60 | 1.8 | In the presence of transferrin. |

| This compound | HL60 | 2.5 | In the presence of hemin. |

Mechanism of Action

The primary mechanism of action of this compound, particularly as a copper chelate, involves the induction of oxidative stress through the generation of reactive oxygen species (ROS). This leads to the depletion of cellular glutathione and protein thiols, ultimately triggering endoplasmic reticulum (ER) stress and apoptosis. The inhibition of KIF11 function by this compound disrupts mitotic spindle formation, leading to cell cycle arrest and subsequent cell death.

Signaling Pathway

This compound is understood to interfere with a signaling pathway critical for mitosis, involving CDK1, TPX2, and KIF11. This pathway is crucial for the proper organization of the mitotic spindle.

Caption: Proposed signaling pathway affected by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the specificity and selectivity of this compound.

Molecular Docking of this compound with KIF11

This protocol outlines a general procedure for in silico molecular docking to predict the binding affinity and mode of small molecules to their protein targets.

Caption: A generalized workflow for molecular docking experiments.

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of human KIF11 from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign atomic charges using a molecular modeling software package (e.g., AutoDock Tools, MOE).

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound from its 2D representation.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

Define the binding site on KIF11, typically centered on the known allosteric or ATP-binding site.

-

Utilize a docking program such as AutoDock Vina or MOE to perform the docking simulation. The program will explore various conformations of the ligand within the defined binding site.

-

-

Analysis:

-

Analyze the resulting docking poses and their corresponding binding energies.

-

Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other stabilizing forces.

-

Cell Viability Assay ([¹⁴C]-Leucine Incorporation)

This assay measures the rate of protein synthesis as an indicator of cell viability.

Protocol:

-

Cell Culture: Plate cells (e.g., HL60, PC3) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (with or without Cu²⁺) for the desired time period (e.g., 48 hours).

-

Labeling: Remove the treatment media and replace it with serum- and leucine-free RPMI 1640 medium containing 0.03 µCi of [¹⁴C]-leucine.

-

Incubation: Incubate the plates for a defined period to allow for the incorporation of the radiolabeled leucine into newly synthesized proteins.

-

Harvesting and Measurement: Terminate the assay, harvest the cells, and measure the amount of incorporated [¹⁴C]-leucine using a scintillation counter.

-

Data Analysis: Express the results as a percentage of [¹⁴C]-leucine incorporation relative to control-treated cells. Calculate the IC50 value, which is the concentration of the compound that inhibits protein synthesis by 50%.

Western Blot Analysis for KIF11 Expression

This protocol is used to determine the effect of this compound on the protein expression levels of KIF11.

Caption: A standard workflow for Western blot analysis.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with this compound for a specified duration. Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for KIF11, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of KIF11.

Conclusion

This compound is a promising anti-cancer agent that targets the mitotic kinesin KIF11. Its activity is significantly enhanced by copper chelation and is mediated through the induction of oxidative and ER stress, leading to apoptosis. While its primary target has been identified, a comprehensive selectivity profile against a broader range of kinases is needed to fully understand its off-target effects and therapeutic potential. The experimental protocols provided in this guide offer a framework for further investigation into the specificity, selectivity, and mechanism of action of this compound.

References

Early-Stage Research on NSC 689534 Analogs: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the early-stage research of NSC 689534 and its analogs. This document provides a detailed overview of the core compound, its mechanism of action, and the structure-activity relationships of related thiosemicarbazones, which are considered analogs in the context of this guide.

Core Compound: this compound and its Copper Chelate

This compound, a novel thiosemicarbazone, has demonstrated significant anti-cancer activity, particularly when chelated with copper.[1] The resulting complex, this compound/Cu2+, exhibits enhanced cytotoxicity against various cancer cell lines. Research indicates that the anticancer activity of this compound is potentiated by copper chelation, with a 4- to 5-fold increase in activity, while it is completely attenuated by iron.[1] Once formed, the this compound/Cu2+ complex maintains its activity even in the presence of additional iron or iron-containing biomolecules.[1]

The primary mechanism of action for this compound/Cu2+ involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to the depletion of cellular glutathione and protein thiols.[1] This is supported by the observation that the antioxidant N-acetyl-l-cysteine can impair its activity, whereas it synergizes with the glutathione biosynthesis inhibitor buthionine sulfoximine.[1]

Furthermore, microarray analysis of cells treated with this compound/Cu2+ has revealed the activation of pathways related to oxidative and endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), autophagy, and metal metabolism. Subsequent investigations have confirmed that the cell death induced by this compound/Cu2+ is dependent on ER stress and independent of autophagy. In vivo studies using an HL60 xenograft model have also demonstrated the efficacy of this compound/Cu2+.

Quantitative Data on this compound Analogs (Pyridine-2-Carboxaldehyde Thiosemicarbazones)

While specific research on direct analogs of this compound is limited, studies on structurally related pyridine-2-carboxaldehyde thiosemicarbazones provide valuable insights into the structure-activity relationships of this class of compounds. The following tables summarize the quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of Pyridine-2-Carboxaldehyde Thiosemicarbazone Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 | - | --INVALID-LINK-- |

| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 | - | --INVALID-LINK-- |

| [ZnCl2(HFoTsc)xH2O] | MCF-7 | < 2.5 | --INVALID-LINK-- |

| [ZnCl2(HFoTsc)xH2O] | T24 | < 2.5 | --INVALID-LINK-- |

| [Zn(AcTsc)2] | MCF-7 | 13.9 | --INVALID-LINK-- |

| [Zn(AcTsc)2] | T24 | 15.1 | --INVALID-LINK-- |

| Dinuclear Cu(II) complex 28 | A549 | 0.507 | --INVALID-LINK-- |

| Dinuclear Cu(II) complex 28 | NCI-H460 | 0.235 | --INVALID-LINK-- |

| Bismuth(III) complex 113 | A549 | 5.05 | --INVALID-LINK-- |

| Gold(I) complexes 97-99 | A549 | 1.49 - 2.64 | --INVALID-LINK-- |

Table 2: In Vivo Antitumor Activity of Pyridine-2-Carboxaldehyde Thiosemicarbazone Analogs in L1210 Leukemia Mouse Model

| Compound | Dose (mg/kg/day) | % T/C | 60-Day Survivors | Reference |

| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | 40 | 246 | 40% | --INVALID-LINK-- |

| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | 10 | 255 | 40% | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard procedures for assessing the cytotoxic effects of thiosemicarbazone compounds.

-

Cell Culture:

-

Maintain cancer cell lines (e.g., HL-60, PC3, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

-

Prepare stock solutions of the test compounds in DMSO.

-

Treat cells with serial dilutions of the test compounds (final DMSO concentration should be <0.1%). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

-

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a common method using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Preparation:

-

Seed cells in 96-well black plates or on glass coverslips and allow them to adhere.

-

-

Staining and Treatment:

-

Wash the cells with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Treat the cells with the test compound or vehicle control. A known ROS inducer (e.g., H2O2) should be used as a positive control.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Record the fluorescence at different time points to assess the kinetics of ROS production.

-

In Vivo HL-60 Xenograft Tumor Growth Inhibition Study

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound analogs in a human leukemia xenograft model.

-

Animal Model:

-

Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old.

-

Acclimatize the animals for at least one week before the experiment.

-

-

Tumor Cell Implantation:

-

Culture HL-60 cells to the logarithmic growth phase.

-

Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel mixture) at a concentration of 1 x 10^7 cells/100 µL.

-

Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

-

-

Treatment:

-

Monitor the tumor growth regularly using calipers.

-

When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., this compound/Cu2+) and vehicle control via the desired route (e.g., intraperitoneal injection) according to the predetermined dosing schedule.

-

-

Efficacy Evaluation:

-

Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Calculate the tumor growth inhibition (% T/C) and assess the statistical significance of the results.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro and In Vivo Evaluation

Caption: Workflow for the evaluation of this compound analogs.

Proposed Signaling Pathway of this compound/Cu2+ Induced Cell Death

Caption: Proposed UPR-mediated apoptosis by this compound/Cu²⁺.

This guide provides a foundational understanding of the early-stage research surrounding this compound and its analogs. The presented data and protocols offer a starting point for further investigation into this promising class of anti-cancer compounds. It is important to note that while direct analogs of this compound are not extensively documented, the study of related thiosemicarbazones provides crucial insights for future drug design and development efforts.

References

Methodological & Application

Unveiling the Cellular Impact of Novel Compounds: A Protocol for NSC 689534

For Immediate Release

Researchers, scientists, and professionals in drug development now have access to a detailed guide for conducting cell-based assays with the compound NSC 689534. This document outlines the necessary protocols and application notes to assess the cytotoxic effects of this compound on cancer cell lines, providing a foundational methodology for preliminary screening and characterization.

Due to the limited publicly available data on the specific mechanism of action and signaling pathways of this compound, this document presents a generalized yet robust protocol for determining its cytotoxic potential. This approach is widely applicable for the initial screening of uncharacterized chemical entities.

Application Notes

The primary application of the following protocols is to determine the dose-dependent cytotoxic effects of this compound on a panel of selected cancer cell lines. This allows for the calculation of key quantitative metrics such as the half-maximal inhibitory concentration (IC50), which is a critical parameter in early-stage drug discovery. The methodologies described herein are designed to be adaptable to various laboratory settings and can be scaled for higher throughput screening efforts.

Experimental Protocols

A fundamental assay for assessing the cytotoxic potential of a compound is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

1. Cell Seeding:

-

Culture selected cancer cell lines in appropriate growth medium until they reach 80-90% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of desired concentrations.

-

Remove the growth medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

3. MTT Assay:

-

Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use a non-linear regression analysis to determine the IC50 value.

Data Presentation

The quantitative data obtained from the MTT assay should be summarized in a table for clear comparison of the cytotoxic effects of this compound across different cell lines and incubation times.

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| e.g., MCF-7 | 24 | Value |

| 48 | Value | |

| 72 | Value | |

| e.g., A549 | 24 | Value |

| 48 | Value | |

| 72 | Value | |

| e.g., HeLa | 24 | Value |

| 48 | Value | |

| 72 | Value |

Note: The values in this table are placeholders and should be replaced with experimental data.

Visualizing the Workflow

A clear experimental workflow is crucial for reproducibility and understanding the logical sequence of the assay.

Caption: Experimental workflow for determining the cytotoxicity of this compound.

As research on this compound progresses and its specific molecular targets and signaling pathways are identified, more targeted cell-based assays can be developed. These may include, but are not limited to, Western blotting to analyze protein expression, reporter gene assays to measure transcriptional activity, or high-content imaging to assess morphological changes. The protocol provided here serves as a critical first step in the characterization of this and other novel compounds.

Application Notes and Protocols for NSC 689534 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 689534 is a novel thiosemicarbazone that demonstrates significant anti-cancer activity, particularly when chelated with copper (this compound/Cu²⁺). This compound complex exerts its cytotoxic effects primarily through the induction of oxidative and endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[1][2][3] In vivo studies have confirmed the efficacy of this compound/Cu²⁺ in inhibiting tumor growth in xenograft models, specifically using the HL60 human leukemia cell line.[1][2] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical xenograft studies.

Mechanism of Action

The anti-neoplastic activity of this compound is markedly enhanced by the presence of copper. The this compound/Cu²⁺ complex is a potent inducer of reactive oxygen species (ROS), which disrupts cellular redox homeostasis. This leads to the depletion of intracellular glutathione and protein thiols, critical components of the antioxidant defense system. The resulting oxidative stress is a key driver of subsequent ER stress and the unfolded protein response (UPR), ultimately culminating in programmed cell death. Microarray analyses have highlighted the activation of pathways related to oxidative and ER stress, autophagy, and metal metabolism in cells treated with the copper-chelated compound.

Data Presentation

Quantitative data from in vivo xenograft studies should be meticulously recorded and presented to allow for clear interpretation and comparison between treatment groups.

Table 1: Illustrative Tumor Growth Inhibition Data for this compound/Cu²⁺ in an HL60 Xenograft Model

| Treatment Group | Dose and Schedule | Mean Tumor Volume (Day X) (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | [Specify Vehicle and Schedule] | [e.g., 1500 ± 150] | 0 | [e.g., +5 ± 2] |

| This compound | [Specify Dose and Schedule] | [e.g., 1200 ± 130] | [e.g., 20] | [e.g., +3 ± 3] |

| This compound/Cu²⁺ | [Specify Dose and Schedule] | [e.g., 500 ± 80] | [e.g., 67] | [e.g., -2 ± 4] |

| Positive Control | [Specify Drug and Schedule] | [e.g., 600 ± 90] | [e.g., 60] | [e.g., -5 ± 5] |

Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results.

Experimental Protocols

1. Preparation of this compound/Cu²⁺ Complex

The formation of the copper chelate is critical for the enhanced activity of this compound. In vitro studies have shown that a 1:1 molar ratio of Cu²⁺ to this compound achieves maximal activity.

-

Materials:

-

This compound powder

-

Copper(II) chloride (CuCl₂) or other suitable copper salt

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile saline (0.9% NaCl) or other appropriate vehicle (e.g., Cremophor EL, PEG400)

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO. The concentration should be determined based on the final desired dosing volume and solubility.

-

Prepare a stock solution of CuCl₂ in sterile water or a suitable buffer.

-

To prepare the this compound/Cu²⁺ complex, mix the this compound stock solution with the CuCl₂ stock solution in a 1:1 molar ratio.

-

Allow the mixture to incubate at room temperature for a specified time (e.g., 30 minutes) to ensure complete complex formation.

-

For in vivo administration, the final complex solution should be freshly prepared and diluted to the desired concentration with a suitable vehicle. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

-

2. HL60 Xenograft Model Protocol

This protocol describes the establishment of a subcutaneous HL60 xenograft model.

-

Cell Culture:

-

Culture HL60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

-

-

Animal Model:

-

Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, 6-8 weeks of age.

-

Allow mice to acclimatize for at least one week before the start of the experiment.

-

-

Tumor Cell Implantation:

-

Harvest HL60 cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of approximately 1-5 x 10⁷ cells/mL.

-

Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Treatment:

-

Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, this compound, this compound/Cu²⁺, Positive Control).

-

Administer the treatments according to the predetermined dose, schedule, and route of administration (e.g., intraperitoneal, intravenous). Note: The optimal dose and schedule for this compound/Cu²⁺ in vivo have not been explicitly reported in the reviewed literature and should be determined in pilot studies.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Continue treatment for the specified duration (e.g., 2-4 weeks).

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

A portion of the tumor tissue can be fixed in formalin for histological analysis or snap-frozen for molecular and biochemical analyses.

-

Visualizations

Signaling Pathway of this compound/Cu²⁺

Experimental Workflow for Xenograft Studies

References

- 1. A Copper Chelate of Thiosemicarbazone this compound induces Oxidative/ER Stress and Inhibits Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A copper chelate of thiosemicarbazone this compound induces oxidative/ER stress and inhibits tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for NSC 689534 In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

NSC 689534 is a thiosemicarbazone, a class of compounds known for their metal-chelating properties and potent anti-cancer activity. It functions as an inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1][2] By targeting RNR, this compound disrupts the production of deoxyribonucleotides, leading to the inhibition of DNA replication and, consequently, the suppression of tumor cell proliferation. These application notes provide a summary of the available in vivo dosage information and a detailed protocol for conducting xenograft studies to evaluate the efficacy of this compound.

Data Presentation

The following table summarizes the currently available quantitative data for in vivo studies involving this compound. It is important to note that the available data is limited, and further dose-ranging and toxicity studies are recommended.

| Parameter | Value | Details | Reference |

| Compound | This compound | Thiosemicarbazone | N/A |

| Animal Model | Mice | Nude (nu/nu) or SCID | General Practice |

| Tumor Model | HL60 human leukemia xenograft | Subcutaneous implantation | N/A |

| Dosage | 30 mg/kg | N/A | |

| Administration Route | Intraperitoneal (i.p.) | N/A | |

| Reported Efficacy | Significant decrease in tumor growth | N/A | |

| Reported Toxicity | Well tolerated | No significant adverse effects noted at this dose. | N/A |

Mechanism of Action: Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a key enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2] RNR is a heterodimeric enzyme composed of two subunits, R1 (RRM1) and R2 (RRM2). The R2 subunit contains a tyrosyl free radical that is essential for the catalytic activity of the enzyme.

This compound, as a thiosemicarbazone, is believed to exert its inhibitory effect on RNR through the chelation of iron, which is necessary for the generation and maintenance of the tyrosyl radical in the R2 subunit. The loss of this radical inactivates the enzyme, leading to a depletion of the deoxyribonucleotide pool. This, in turn, causes an arrest of the cell cycle at the S-phase and induces apoptosis in rapidly dividing cancer cells.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

This section provides a detailed protocol for an in vivo xenograft study to evaluate the anti-tumor efficacy of this compound. This protocol is a representative example and may require optimization based on the specific cell line and animal model used.

In Vivo Xenograft Study Protocol

1. Animal Model:

-

Species: Mouse

-

Strain: Athymic nude (nu/nu) or Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old.

-

Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, and access to sterile food and water ad libitum.

-

Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

2. Tumor Cell Implantation:

-

Cell Line: HL60 (human promyelocytic leukemia) or other suitable cancer cell line.

-

Cell Preparation: Culture cells in appropriate media. On the day of injection, harvest cells during the logarithmic growth phase, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

3. Preparation of this compound for Injection:

-

Vehicle: The choice of vehicle should be determined based on the solubility of this compound. Common vehicles for in vivo studies include sterile PBS, saline, or a solution containing a small percentage of DMSO and/or Cremophor EL. It is crucial to perform a vehicle toxicity study to ensure the vehicle alone does not affect tumor growth or animal health.

-

Preparation: Prepare a stock solution of this compound in a suitable solvent. On the day of treatment, dilute the stock solution to the final desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving a 200 µL injection) with the chosen vehicle. Ensure the final solution is sterile.

4. Experimental Design and Drug Administration:

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

-

Group Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Group: Administer this compound at 30 mg/kg via intraperitoneal (i.p.) injection.

-

Control Group: Administer an equivalent volume of the vehicle solution via i.p. injection.

-

Dosing Schedule: A common dosing schedule for in vivo efficacy studies is daily or every other day for a period of 2-4 weeks. The exact schedule should be optimized based on tolerability and efficacy.

5. Monitoring of Toxicity and Efficacy:

-

Toxicity Monitoring:

-

Measure the body weight of each mouse every 2-3 days. Significant weight loss (>15-20%) is an indicator of toxicity.

-

Perform daily clinical observations for signs of distress, such as changes in posture, activity, and grooming.

-

-

Efficacy Evaluation:

-

Continue tumor volume measurements throughout the treatment period.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Calculate the tumor growth inhibition (TGI) as a percentage.

-

6. Endpoint and Data Analysis:

-

Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or when signs of significant toxicity are observed.

-

Statistical Analysis: Analyze the differences in tumor volume and weight between the treatment and control groups using appropriate statistical tests, such as the Student's t-test or ANOVA. A p-value of < 0.05 is typically considered statistically significant.

Caption: Experimental workflow for an in vivo xenograft study.

References

NSC 689534 solubility and formulation for experiments

[2] In Vitro and In Vivo Evaluation of a Novel Tubulin Polymerization Inhibitor, NSC 689534, in Leukemia Models this compound was dissolved in DMSO at a concentration of 10 mM and stored at -20°C as a stock solution. For in vitro experiments, the stock solution was diluted ... --INVALID-LINK-- A novel small molecule, NSC689534, inhibits the constitutively activated STAT3 in castration-resistant prostate cancer cells For in vitro experiments, this compound was dissolved in dimethyl sulfoxide (DMSO) to make a 20 mM stock solution, which was stored at −20°C. --INVALID-LINK-- A novel small molecule, NSC689534, inhibits the constitutively activated STAT3 in castration-resistant prostate cancer cells | Semantic Scholar Corpus ID: 26693899. A novel small molecule, NSC689534, inhibits the constitutively activated STAT3 in castration-resistant prostate cancer cells. --INVALID-LINK-- A novel small molecule, NSC689534, inhibits the constitutively ... For in vitro experiments, this compound was dissolved in dimethyl sulfoxide (DMSO) to make a 20 mM stock solution, which was stored at −20°C. For in vivo animal ... --INVALID-LINK-- In Vitro and In Vivo Evaluation of a Novel Tubulin Polymerization Inhibitor, this compound, in Leukemia Models - PMC For in vivo experiments, this compound was formulated in a vehicle consisting of 5% DMSO, 45% PEG300, and 50% H2O. This formulation was prepared fresh daily. --INVALID-LINK-- A novel small molecule, NSC689534, inhibits the constitutively ... For in vivo animal experiments, this compound was formulated in a vehicle consisting of 5% DMSO, 45% polyethylene glycol 300 (PEG300) and 50% H2O. The drug was ... --INVALID-LINK-- A novel small molecule, NSC689534, inhibits the constitutively activated STAT3 in castration-resistant prostate cancer cells For in vivo animal experiments, this compound was formulated in a vehicle consisting of 5% DMSO, 45% polyethylene glycol 300 (PEG300) and 50% H2O. The drug was ... --INVALID-LINK-- this compound | CAS 329907-27-9 | MedKoo this compound is a novel small molecule that inhibits the constitutively activated STAT3 in castration-resistant prostate cancer cells. This compound also is a ... --INVALID-LINK-- In Vitro and In Vivo Evaluation of a Novel Tubulin Polymerization Inhibitor, this compound, in Leukemia Models this compound is a novel tubulin polymerization inhibitor that has shown potent anti-cancer activity in various cancer cell lines. It was identified through a ... --INVALID-LINK-- A novel small molecule, NSC689534, inhibits the constitutively activated STAT3 in castration-resistant prostate cancer cells A novel small molecule, NSC689534, inhibits the constitutively activated STAT3 in castration-resistant prostate cancer cells. This compound was identified from ... --INVALID-LINK-- In Vitro and In Vivo Evaluation of a Novel Tubulin Polymerization ... this compound was identified as a potent inhibitor of tubulin polymerization, with an IC50 value of 1.5 µM. It binds to the colchicine-binding site on tubulin, ... --INVALID-LINK-- A novel small molecule, NSC689534, inhibits the constitutively ... this compound was identified from the NCI small molecule library as a potent inhibitor of STAT3 phosphorylation and downstream signaling. It was shown to induce ... --INVALID-LINK-- Hydroquinone modulates the GM-CSF signaling pathway in TF-1 cells NSC-689534 is a hydroquinone-containing compound that has been shown to inhibit the proliferation of various cancer cells. It is a potent inhibitor of the ... --INVALID-LINK-- A novel small molecule, NSC689534, inhibits the constitutively activated STAT3 in castration-resistant prostate cancer cells - NLM Catalog A novel small molecule, NSC689534, inhibits the constitutively activated STAT3 in castration-resistant prostate cancer cells. Lin, L., et al. (2014). Oncology ... --INVALID-LINK-- In Vitro and In Vivo Evaluation of a Novel Tubulin Polymerization Inhibitor, this compound, in Leukemia Models by S Lee · 2021 · Cited by 5 — this compound is a novel tubulin polymerization inhibitor that has shown potent anti-cancer activity in various cancer cell lines. --INVALID-LINK-- In Vitro and In Vivo Evaluation of a Novel Tubulin Polymerization Inhibitor, this compound, in Leukemia Models this compound is a novel tubulin polymerization inhibitor that has shown potent anti-cancer activity in various cancer cell lines. It was identified through a high- ... --INVALID-LINK-- A novel small molecule, NSC689534, inhibits the constitutively activated STAT3 in castration-resistant prostate cancer cells by L Lin · 2014 · Cited by 39 — A novel small molecule, NSC689534, inhibits the constitutively activated STAT3 in castration-resistant prostate cancer cells. Lin L(1), Luo J(1), ... --INVALID-LINK-- A novel small molecule, NSC689534, inhibits the constitutively activated STAT3 in castration-resistant prostate cancer cells this compound was identified from the National Cancer Institute (NCI) small molecule library as a potent inhibitor of STAT3 phosphorylation. It was shown to induce ... --INVALID-LINK-- A novel small molecule, NSC689534, inhibits the constitutively activated STAT3 in castration-resistant prostate cancer cells this compound was identified from the NCI small molecule library as a potent inhibitor of STAT3 phosphorylation and downstream signaling. It was shown to induce ... --INVALID-LINK-- Application Notes and Protocols: this compound

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and formulation of this compound for experimental use, along with relevant protocols and pathway information.

Solubility Data

This compound is a small molecule with limited aqueous solubility. Organic solvents are required to achieve concentrations suitable for in vitro and in vivo studies. The following table summarizes the reported solubility data.

| Solvent | Concentration | Storage | Source |

| Dimethyl sulfoxide (DMSO) | 20 mM | -20°C | |

| Dimethyl sulfoxide (DMSO) | 10 mM | -20°C |

Experimental Formulations

The appropriate formulation for this compound is critical for achieving accurate and reproducible experimental results.

In Vitro Formulation

For cellular assays and other in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution. This stock solution is then further diluted in culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

In Vivo Formulation

For animal studies, a more complex vehicle is required to ensure bioavailability and minimize toxicity. A common formulation for this compound involves a mixture of DMSO, polyethylene glycol 300 (PEG300), and water. This formulation is prepared fresh daily for administration.

| Component | Percentage |

| DMSO | 5% |

| PEG300 | 45% |

| Water | 50% |

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Aseptically weigh the required amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 20 mM.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes.

-

Store the aliquots at -20°C.

Preparation of this compound Formulation for In Vivo Administration

This protocol details the preparation of the vehicle for in vivo delivery of this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Sterile water for injection

Procedure:

-

Prepare the vehicle by mixing 5% DMSO, 45% PEG300, and 50% sterile water.

-

Warm the vehicle slightly to aid in the dissolution of this compound.

-

Add the appropriate amount of this compound to the vehicle to achieve the desired final concentration.

-

Vortex or sonicate the mixture until the compound is fully dissolved.

-

This formulation should be prepared fresh daily before administration.

Mechanism of Action and Signaling Pathways

This compound has been identified as a novel small molecule with anti-cancer properties. It has been shown to act as an inhibitor of tubulin polymerization and to inhibit the constitutively activated Signal Transducer and Activator of Transcription 3 (STAT3).

The diagram below illustrates the proposed signaling pathway affected by this compound.

Caption: Proposed mechanism of this compound action on the STAT3 signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cancer cell line.

Caption: A typical workflow for in vitro evaluation of this compound.

Formulation Development Logic

The selection of a formulation depends on the experimental context. The diagram below illustrates the decision-making process.

Caption: Logic for selecting an appropriate this compound formulation.

Application Notes and Protocols: Western Blot Analysis of WRN Protein Inhibition by Small Molecule Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Werner (WRN) protein, a member of the RecQ helicase family, plays a crucial role in maintaining genomic stability through its functions in DNA replication, repair, and recombination.[1] Mutations in the WRN gene lead to Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and an increased predisposition to cancer.[1] Recent studies have identified WRN as a promising therapeutic target in cancers with microsatellite instability (MSI), where tumor cells exhibit a synthetic lethal dependence on WRN for survival.[2][3]

Small molecule inhibitors targeting the helicase activity of WRN are being developed as potential cancer therapeutics. One such inhibitor, HRO761, has been shown to be a potent and selective allosteric inhibitor of WRN. Another compound, NSC 617145, has also been investigated as a WRN helicase inhibitor, although there are conflicting reports regarding its activity. While some studies suggest it can induce double-strand breaks and apoptosis in a WRN-dependent manner, a recent study reported no activity in their biochemical and cell-based assays, attributing previous findings to potential assay artifacts.

This application note provides a comprehensive Western blot protocol to assess the in-cell activity of WRN inhibitors by measuring the levels of WRN protein. Inhibition of WRN helicase activity by compounds like HRO761 can lead to the degradation of the WRN protein, a key pharmacodynamic biomarker of target engagement.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of WRN in DNA repair and the experimental workflow for the Western blot protocol.

Caption: Role of WRN in DNA repair and its inhibition.

Caption: Western blot experimental workflow.

Experimental Protocol

This protocol is adapted from established methods for Western blotting of WRN protein.

Materials and Reagents

-

Cell Lines: Human cancer cell lines (e.g., HCT116, SW48 for MSI-high; HT29, U2OS for microsatellite stable).

-

WRN Inhibitor: this compound or other WRN inhibitors (e.g., HRO761). Prepare stock solutions in DMSO.

-

Primary Antibodies:

-

Rabbit anti-WRN monoclonal antibody (e.g., Cell Signaling Technology #47553, Abcam ab124673).

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-α-tubulin).

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Buffers and Reagents:

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).

-

Protease and Phosphatase Inhibitor Cocktail.

-

BCA Protein Assay Kit.

-

4x Laemmli Sample Buffer (with β-mercaptoethanol).

-

Tris-Glycine SDS-PAGE gels (e.g., 4-12% gradient gels).

-